2,4-Dimethylphenylhydrazine hydrochloride
Overview
Description
2,4-Dimethylphenylhydrazine hydrochloride is a hydrazine derivative with the molecular formula C8H13ClN2. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
2,4-Dimethylphenylhydrazine hydrochloride is a hydrazine derivative It has been used in the synthesis of j147, a novel neurotrophic drug . Neurotrophic drugs typically target neurons in the brain, promoting survival, development, and function .
Mode of Action
It is known to be a precursor in the synthesis of J147 and its precursor desmethyl-J147
Biochemical Pathways
Given its use in the synthesis of neurotrophic drugs, it may influence pathways related to neuronal survival and function .
Result of Action
As a precursor in the synthesis of the neurotrophic drug J147, it may contribute to the drug’s effects, which include promoting neuronal survival and function .
Biochemical Analysis
Biochemical Properties
2,4-Dimethylphenylhydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in organic synthesis . The compound also interacts with various enzymes and proteins, influencing their activity. For example, it has been used in the synthesis of J147, a novel neurotrophic drug, indicating its potential interaction with neurotrophic factors and related proteins .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic pathways and enzyme activity . Additionally, it has been observed to have toxic effects on certain cell types, particularly at higher concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, such as enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It forms hydrazones with aldehydes and ketones, which can influence the activity of enzymes involved in these reactions . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is hygroscopic and can degrade when exposed to moisture, leading to a decrease in its activity . Long-term studies have shown that the compound’s stability can be affected by storage conditions, and its effects on cellular function may diminish over time . In vitro and in vivo studies have also indicated that prolonged exposure to the compound can lead to cumulative toxic effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and enhancement of cognitive function . At higher doses, it can cause toxic effects, including damage to the respiratory system and other organs . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels in cells . The compound’s interaction with enzymes involved in the formation of hydrazones and oximes is particularly noteworthy, as these reactions are crucial in organic synthesis and biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as its hygroscopic nature and stability .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylphenylhydrazine hydrochloride can be synthesized from 2,4-dimethylaniline. The process involves the diazotization of 2,4-dimethylaniline followed by reduction with hydrazine hydrate. The reaction is typically carried out in an acidic medium, such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazines.
Scientific Research Applications
2,4-Dimethylphenylhydrazine hydrochloride is used in the synthesis of various compounds with significant scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is involved in the synthesis of bioactive molecules.
Medicine: It is used in the development of novel drugs, such as neurotrophic drugs like J147.
Industry: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- Phenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 3,4-Dimethylphenylhydrazine hydrochloride
Uniqueness
2,4-Dimethylphenylhydrazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and bioactive compounds .
Properties
IUPAC Name |
(2,4-dimethylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-9)7(2)5-6;/h3-5,10H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGXGLXFBMIVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975894 | |
Record name | (2,4-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60480-83-3 | |
Record name | (2,4-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethylphenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Dimethylphenylhydrazine hydrochloride in the synthesis of pyrazole derivatives?
A1: this compound acts as a nucleophile in the synthesis of substituted pyrazoles. [] It reacts with chalcones, which are α,β-unsaturated ketones, via a cyclocondensation reaction. This reaction is catalyzed by hydrochloric acid and leads to the formation of the pyrazole ring structure. [] Essentially, the this compound provides the nitrogen atoms and part of the carbon skeleton that make up the final pyrazole ring.
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